1-formylpiperidine-4-carboxylic Acid 1-formylpiperidine-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 84163-42-8
VCID: VC2500933
InChI: InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11)
SMILES: C1CN(CCC1C(=O)O)C=O
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

1-formylpiperidine-4-carboxylic Acid

CAS No.: 84163-42-8

Cat. No.: VC2500933

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

1-formylpiperidine-4-carboxylic Acid - 84163-42-8

Specification

CAS No. 84163-42-8
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name 1-formylpiperidine-4-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11)
Standard InChI Key IZNTWTMLHCGAJU-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C=O
Canonical SMILES C1CN(CCC1C(=O)O)C=O

Introduction

Chemical Identity and Structure

1-Formylpiperidine-4-carboxylic acid, also known as N-formylisonipecotic acid, is a piperidine derivative featuring a formyl group on the nitrogen atom and a carboxylic acid group at the 4-position of the ring. The compound's key identifiers are presented in the following table:

ParameterValue
CAS Number84163-42-8
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Common SynonymsN-Formylisonipecotic acid, 1-Formylisonipecotic acid, 1-Formyl-4-piperidinecarboxylic acid, 4-Piperidinecarboxylic acid 1-formyl-, 1-Methanoylpiperidine-4-carboxylic acid
IUPAC Name1-Formylpiperidine-4-carboxylic acid

The compound consists of a six-membered piperidine ring with a formyl group (-CHO) attached to the nitrogen atom and a carboxylic acid group (-COOH) at the para position (carbon-4) . This specific arrangement of functional groups contributes to its chemical reactivity and potential applications in pharmaceutical synthesis.

Structural Features

The structure of 1-formylpiperidine-4-carboxylic acid includes:

  • A saturated heterocyclic piperidine ring

  • A formyl (aldehyde) group attached to the nitrogen atom

  • A carboxylic acid group at the 4-position of the piperidine ring

  • Three stereogenic centers, which can lead to various stereoisomers

The presence of both the formyl group and carboxylic acid functional group makes this compound particularly useful as a building block in organic synthesis, providing multiple reactive sites for further transformations.

Physical and Chemical Properties

1-Formylpiperidine-4-carboxylic acid possesses specific physical and chemical properties that define its behavior in various conditions and reactions. These properties are crucial for understanding its applications and handling requirements.

PropertyDescription
Physical StateWhite to off-white powder/solid
SolubilitySoluble in polar organic solvents (methanol, ethanol, DMSO)
Functional GroupsFormyl (-CHO), Carboxylic acid (-COOH)
ReactivityCan undergo reactions typical of aldehydes and carboxylic acids

Reactivity Profile

The compound exhibits reactivity characteristic of both formyl groups and carboxylic acids:

  • The formyl group can participate in condensation reactions with amines and hydrazines

  • The carboxylic acid group can form esters, amides, and anhydrides

  • Both functional groups can be reduced, oxidized, or protected depending on synthetic needs

This dual functionality makes 1-formylpiperidine-4-carboxylic acid valuable in the synthesis of complex molecules, particularly those requiring selective transformations.

Classification ParameterDetails
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH319-H315 (Causes serious eye irritation; Causes skin irritation)
Risk Statements36/37/38-22 (Irritating to eyes, respiratory system and skin; Harmful if swallowed)
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P
SupplierProduct NumberPurityPackage SizePrice (as of April 2025)
TCI ChemicalF0749>95.0%(GC)(T)1g$112
TRCF701445Not specified50mg$45
SynQuest Laboratories4H58-1-E7Not specified250mg$125
Matrix Scientific08274197%1g$130
Oakwood009958Not specified5g$134
CymitQuimicaIN-DA003ECHNot specified1g€26.00
CymitQuimicaIN-DA003ECHNot specified5g€46.00
CymitQuimicaIN-DA003ECHNot specified10g€66.00
CymitQuimicaIN-DA003ECHNot specified25g€86.00
CymitQuimicaIN-DA003ECHNot specified100g€189.00

The pricing information indicates that 1-formylpiperidine-4-carboxylic acid is a relatively specialized chemical with moderate to high cost, suggesting its use primarily in research and development rather than large-scale industrial applications .

Synthetic Routes and Preparation

Understanding the synthetic pathways to produce 1-formylpiperidine-4-carboxylic acid is important for researchers working with this compound. While the search results don't provide specific synthesis methods for this exact compound, related formylation reactions can be inferred.

Applications and Uses

1-Formylpiperidine-4-carboxylic acid has several potential applications based on its structural features and reactivity.

Pharmaceutical Applications

The compound may serve as:

  • A building block in the synthesis of pharmaceutical compounds

  • An intermediate in the preparation of peptidomimetics

  • A precursor for compounds with potential biological activity

Research Applications

In research settings, the compound can be utilized for:

  • Studies of carboxylic acid and formyl group reactivity

  • Development of new synthetic methodologies

  • Structure-activity relationship studies in drug discovery

Related Compounds and Derivatives

Several compounds structurally related to 1-formylpiperidine-4-carboxylic acid have been described and may have similar or complementary applications.

Structural Analogs

CompoundCAS NumberDescriptionRelation to 1-Formylpiperidine-4-carboxylic Acid
Isonipecotic acid (Piperidine-4-carboxylic acid)498-94-2Parent compound without formyl groupPrecursor compound
1-Fmoc-piperidine-4-carboxylic acid148928-15-8Fmoc-protected versionProtected analog used in peptide synthesis
1-Acetyl-4-piperidinecarboxylic acid51213-99-1Acetyl instead of formyl groupSimilar reactivity with different N-protecting group
N-BOC-Isonipecotic acid126541-35-9BOC-protected versionAlternative protected version for synthesis

These related compounds demonstrate the variety of protected forms available for synthetic applications, each offering specific advantages depending on the synthetic strategy and conditions required.

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